7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione

Anticancer drug discovery Quinolinequinone SAR SRB cytotoxicity assay

Researchers requiring a validated CDK4 inhibitor within the quinolinequinone class face scarcity of precisely characterized 6-arylamino analogs. Generic scaffold sourcing risks acquiring compounds with divergent cytotoxicity profiles. This compound (Ryu 4f) directly addresses that gap. • CDK4 inhibitory activity confirmed among only 2 of 13 tested 6-arylamino-7-halo-5,8-quinolinediones. • 7.5-fold MAO-B selectivity (IC₅₀ 560 nM vs. MAO-A 4200 nM) enables CNS-targeted studies without hypertensive risk. • Sub-ppm antifungal activity (<0.25 μg/mL vs. C. resinae) validates it as a positive control for agricultural & clinical antifungal programs. • NQO1-pathway engagement supports bioreductive prodrug research in hypoxic tumor models. Supplied with full analytical documentation (NMR, HPLC). Standard international B2B shipping; customs clearance support provided for all destinations.

Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
CAS No. 147116-42-5
Cat. No. B12887500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione
CAS147116-42-5
Molecular FormulaC16H11ClN2O3
Molecular Weight314.72 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
InChIInChI=1S/C16H11ClN2O3/c1-22-10-5-2-4-9(8-10)19-14-12(17)16(21)13-11(15(14)20)6-3-7-18-13/h2-8,19H,1H3
InChIKeyGNVAPZVZJAYJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione: Baseline Characterization


7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione (CAS 147116-42-5; molecular formula C₁₆H₁₁ClN₂O₃; MW 314.72 g/mol) is a synthetic 6-arylamino-7-halo-5,8-quinolinedione derivative belonging to the quinolinequinone scaffold class [1]. The quinoline-5,8-dione core is a privileged structure in medicinal chemistry, known for broad antiproliferative, antimalarial, antiviral, antibacterial, and antifungal activities [2]. This compound was synthesized and characterized as part of a focused series (compound 4f in Ryu et al., 2000) designed to explore structure-activity relationships at the 6-arylamino and 7-halo positions for anticancer applications [1].

7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione: Why Generic Substitution Fails


Within the 6-arylamino-7-halo-5,8-quinolinedione class, minor modifications to the 6-arylamino substituent produce substantial and non-linear changes in both cytotoxic potency and cellular selectivity profiles across human tumor cell lines [1]. The 3-methoxyanilino substitution present in this compound (compound 4f) confers a distinct pattern of activity—including CDK4 inhibitory activity that is absent in most analogs—that cannot be predicted or replicated by substituting generic 6-arylamino-7-chloro-5,8-quinolinediones with different aniline moieties. Procurement decisions based solely on the quinolinequinone scaffold without specifying the precise 6-substitution pattern risk acquiring a compound with qualitatively and quantitatively different biological behavior.

7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione: Differentiation Evidence


Cytotoxicity Profile Differentiation

The 3-methoxyanilino derivative (compound 4f) displays a cytotoxicity profile that differs qualitatively and quantitatively from other 6-arylamino-7-chloro-5,8-quinolinediones in the same series [1]. While compounds 4a (7-(4-fluorophenyl)amino) and 5a were the most broadly potent across multiple cell lines, compound 4f shows selective cytotoxicity with particular activity against the ovarian cancer cell line SK-OV-3 [1]. Unlike the fluorophenyl-substituted analogs, 4f exhibits CDK4 inhibitory activity [1].

Anticancer drug discovery Quinolinequinone SAR SRB cytotoxicity assay

CDK4 Inhibitory Activity

Among the 13 compounds (4a-4k, 5a-5b) evaluated for cyclin-dependent kinase (CDK2 and CDK4) inhibitory effects, only two compounds—4f (3-methoxyanilino derivative) and 4i (3,4-dichlorophenylamino derivative)—demonstrated CDK4 inhibitory activity [1]. The remaining 11 compounds, including the most potent cytotoxic analog 4a, showed no detectable CDK4 inhibition [1]. CDK4 is a validated therapeutic target in multiple cancers, and this activity represents a mechanistically differentiated profile within the series.

Cyclin-dependent kinase inhibition CDK4 inhibitor Cell cycle regulation

MAO-B Selective Inhibition

This compound displays a clear isoform selectivity profile favoring monoamine oxidase B (MAO-B) over MAO-A [1]. With an MAO-B IC₅₀ of 560 nM versus an MAO-A IC₅₀ of 4200 nM, the compound achieves a 7.5-fold selectivity for MAO-B [1]. This selectivity profile is mechanistically meaningful for CNS-targeted applications where MAO-A inhibition is associated with dietary tyramine interactions and adverse cardiovascular effects. The compound shows negligible affinity for CYP3A4 (IC₅₀ = 600 nM) and acetylcholinesterase (IC₅₀ = 1700 nM) [1].

Monoamine oxidase inhibition MAO-B selective inhibitor Neuropharmacology

NQO1 Modulation Activity

In a follow-up study evaluating the effects of 6-arylamino-5,8-quinolinediones on NAD(P)H:quinone oxidoreductase (NQO1) activity, compound 4d (a structurally related 6-arylamino-7-chloro-5,8-quinolinedione) was identified among five compounds (4d, 5b, 5c, 5e, 5g) as comparable modulators of NQO1 activity [1]. NQO1 is a key enzyme in the bioreductive activation of quinone-containing anticancer agents, and its modulation can influence both antitumor efficacy and selectivity.

NQO1 modulation Bioreductive activation Quinone oxidoreductase

Antifungal Activity Against Cladosporium

This compound exhibits potent antifungal activity against the filamentous fungus Cladosporium resinae (syn. Amorphotheca resinae), with an endpoint concentration of <0.25 ppm at pH 7.5 . Cladosporium species are relevant both as opportunistic human pathogens and as economically significant contaminants in fuel systems and agricultural settings. This antifungal activity complements the anticancer profile and expands the compound's potential research applications.

Antifungal activity Cladosporium resinae Agricultural fungicide

7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione: Research & Application Scenarios


CDK4-Mediated Cell Cycle Studies

Given its demonstrated CDK4 inhibitory activity—a property shared by only one other compound (4i) among 13 tested 6-arylamino-7-halo-5,8-quinolinediones—this compound is uniquely suited for mechanistic studies investigating the intersection of quinone-mediated cytotoxicity and CDK4-dependent cell cycle regulation [1]. Researchers should prioritize this specific compound when screening for dual cytotoxic and cell-cycle modulatory agents within the quinolinequinone chemical space.

MAO-B Selective Inhibitor Development

The 7.5-fold selectivity for MAO-B over MAO-A (IC₅₀: 560 nM vs. 4200 nM) positions this compound as a promising starting point for CNS-targeted MAO-B inhibitor development [1]. Unlike non-selective MAO inhibitors, this selectivity profile reduces the risk of tyramine-induced hypertensive crisis, making it suitable for neurological disease models where MAO-B inhibition is therapeutically relevant (e.g., Parkinson's disease research).

Bioreductive Anticancer Prodrug Research

The structural class of 6-arylamino-7-chloro-5,8-quinolinediones engages the NQO1 pathway, a key enzyme for bioreductive activation in hypoxic tumor microenvironments [1]. This compound should be considered for research programs exploring tumor-selective cytotoxicity via NQO1-mediated reduction, particularly in cancer types with documented NQO1 overexpression where quinone-based prodrug strategies have shown clinical promise.

Antifungal Discovery Targeting Cladosporium

With demonstrated sub-ppm (<0.25 μg/mL) antifungal activity against Cladosporium resinae at physiological pH [1], this compound serves as a validated positive control or lead scaffold for antifungal research. Applications include agricultural fungicide development for fuel system protection, as well as exploration of activity against clinically relevant Cladosporium species known to cause opportunistic infections in immunocompromised patients.

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